molecular formula C9H9BrO3 B1276957 5-Bromo-2-ethoxybenzoic acid CAS No. 60783-90-6

5-Bromo-2-ethoxybenzoic acid

Cat. No. B1276957
CAS RN: 60783-90-6
M. Wt: 245.07 g/mol
InChI Key: ZCFIATVCNUJMDP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related brominated benzoic acid derivatives is well-documented. For instance, the synthesis of 3-(bromomethylene)isobenzofuran-1(3H)-ones from 2-alkynylbenzoic acids involves a regioselective 5-exo-dig bromocyclization, indicating that bromination and cyclization are key steps in the synthesis of complex brominated aromatic compounds . Similarly, the synthesis of methyl 4-bromo-2-methoxybenzoate from 4-bromo-2-fluorotoluene through a series of reactions including bromination and hydrolysis suggests a multi-step process that could be adapted for the synthesis of 5-Bromo-2-ethoxybenzoic acid .

Molecular Structure Analysis

The molecular structure of brominated benzoic acid derivatives is characterized by the presence of bromine and other substituents on the aromatic ring. For example, tris(5-bromo-2-methoxyphenyl)antimony bis(2-nitrobenzoate) features a distorted trigonal bipyramidal coordination around the antimony atom, with intramolecular contacts between antimony and methoxy oxygen atoms . This indicates that the presence of bromine and other substituents can significantly influence the molecular geometry and intramolecular interactions of such compounds.

Chemical Reactions Analysis

Brominated benzoic acid derivatives can undergo various chemical reactions. Nucleophilic substitution reactions are common, as seen with bromobenzo[1,2-c;3,4-c']bis[1,2,5]thiadiazole, which reacts with nucleophiles to yield various substituted derivatives . The reactivity of the bromine atom in these compounds suggests that 5-Bromo-2-ethoxybenzoic acid could also participate in similar substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated benzoic acid derivatives can be inferred from their structural features and reactivity. For example, the lanthanide complexes constructed using 2-bromine-5-methoxybenzoic acid exhibit remarkable solid-solid phase transitions, luminescent properties, and bacteriostatic activities . These properties suggest that 5-Bromo-2-ethoxybenzoic acid may also display unique thermal, optical, and biological characteristics.

Scientific Research Applications

  • Specific Scientific Field: Pharmaceutical Chemistry .
  • Summary of the Application: 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, which can be derived from 5-Bromo-2-ethoxybenzoic acid, is a key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy .
  • Methods of Application or Experimental Procedures: The preparation of this compound involves several steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization . The starting material is dimethyl terephthalate, which is cheap and easily available .
  • Summary of Results or Outcomes: The preparation was run successfully on approximately 70 kg/batch with the total yield of 24% . This practical process was demonstrated to be scalable with a great yield and significant cost reduction .

properties

IUPAC Name

5-bromo-2-ethoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO3/c1-2-13-8-4-3-6(10)5-7(8)9(11)12/h3-5H,2H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCFIATVCNUJMDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30410153
Record name 5-bromo-2-ethoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30410153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-ethoxybenzoic acid

CAS RN

60783-90-6
Record name 5-bromo-2-ethoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30410153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2-ethoxybenzoic acid (3.3 g, 20.0 mmol) in 75 mL of acetonitrile at 0° C. was added N-bromosuccinimide (3.7 g, 21 mmol) in 15 mL of acetonitrile. The reaction mixture was warmed to ambient temperature and the mixture was allowed to stir for 48 hours. The mixture was quenched with 20 mL of H2O and the layers were separated. The aqueous layer was extracted with three 15 mL portions of CH2Cl2 and the combined organic extracts were dried over anhydrous Na2SO4, filtered and concentrated under reduced pressure. Purification via column chromatography (SiO2, 10% hexanes in ethyl acetate) afforded the title compound. MS (DCI/NH3) m/z 262, 264 (M+NH4)+.
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
Y Hirokawa, H Harada, T Yoshikawa… - Chemical and …, 2002 - jstage.jst.go.jp
In search of a dopamine D2 and serotonin 5-HT3 receptors dual antagonist as a potential broad antiemetic agent, a number of benzamides were prepared from 4-amino-5-chloro-2-…
Number of citations: 29 www.jstage.jst.go.jp
IB Tause - 2000 - repository.nwu.ac.za
… Preparation of 5-bromo-2-ethoxybenzoic acid 2.2.2.3 Preparation of (2-piperidinylaminoethyl)-5-bromo-2ethoxybenzamide … 2 Preparation of 5-bromo-2-ethoxybenzoic acid [Br-E-BJ …
Number of citations: 0 repository.nwu.ac.za

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